molecular formula C17H18N2O3S B2734399 2,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921558-78-3

2,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2734399
M. Wt: 330.4
InChI Key: KRKIWXJQLKOQOB-UHFFFAOYSA-N
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Description

“2,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a derivative of indolin-2-one . Indolin-2-one derivatives have been synthesized and studied for their bioactive properties . They have been designed as acetylcholine esterase (AChE) inhibitors, which are used clinically to treat Alzheimer’s disease (AD) . Some of these compounds have shown strong cytotoxicity against human cancer cell lines .

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

The development of new photosensitizers for photodynamic therapy, especially in cancer treatment, has seen significant contributions from compounds related to benzenesulfonamide derivatives. For example, studies have synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them potent Type II photosensitizers for treating cancer via photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Molecular and Crystal Structure Analysis

The synthesis of structural isomers of benzenesulfonamides has been explored for their potential in various scientific applications. For instance, the crystal and molecular-electronic structures of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers were investigated, revealing insights into steric hindrances and potential applications in material science and molecular engineering (Rublova et al., 2017).

Enzyme Inhibition and Biological Evaluation

Compounds incorporating the benzenesulfonamide moiety have been evaluated for their inhibitory activity against various enzymes, indicating their potential in biochemistry and pharmacology. Novel ureido benzenesulfonamides incorporating triazine moieties have been investigated as inhibitors of carbonic anhydrase isoforms, showing potent inhibition against membrane-bound tumor-associated isoforms, which are of interest for anticancer studies (Lolak, Akocak, Bua, & Supuran, 2019).

Synthesis and Characterization of Novel Compounds

Research on the synthesis and spectroscopic characterization of new Schiff bases derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehyde has contributed to the development of compounds with potential applications in enzyme inhibition, molecular docking studies, and Density Functional Theory (DFT) calculations. This research aids in understanding the interactions between inhibitors and enzymes, opening avenues for drug development and biochemical studies (Alyar et al., 2019).

Antimicrobial and Anticancer Activity

The synthesis of novel quinolines derived from benzenesulfonamide compounds has been explored for their potential antimicrobial and anticancer activities. These compounds have shown interesting cytotoxic activity, indicating their utility in developing new therapeutic agents (Ghorab et al., 2008).

properties

IUPAC Name

2,4-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11-4-7-16(12(2)8-11)23(21,22)18-14-5-6-15-13(9-14)10-17(20)19(15)3/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKIWXJQLKOQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

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